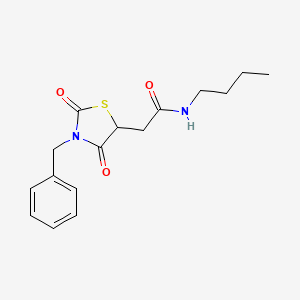
Urease-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urease-IN-4 is a potent inhibitor of the enzyme urease, which is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a critical role in the nitrogen cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and various chemical precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Urease-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used
Scientific Research Applications
Urease-IN-4 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the catalytic mechanisms of urease and other metalloenzymes. It helps researchers understand the structure-function relationships of these enzymes and develop new inhibitors with improved efficacy.
Biology: In biological research, this compound is used to investigate the role of urease in various physiological processes and its impact on microbial growth and metabolism. It is also used to study the interactions between urease and other biomolecules.
Medicine: this compound has potential therapeutic applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers and gastric cancer. It is also being explored as a treatment for conditions related to hyperammonemia.
Industry: In agriculture, this compound is used to inhibit urease activity in soil, reducing the loss of nitrogen from fertilizers and improving crop yield. It is also used in wastewater treatment to control ammonia emissions and prevent environmental pollution.
Mechanism of Action
Urease-IN-4 exerts its effects by binding to the active site of the urease enzyme, where it interacts with the nickel ions and other key residues involved in the catalytic process. This binding inhibits the enzyme’s ability to hydrolyze urea, thereby reducing the production of ammonia and carbon dioxide. The molecular targets of this compound include the nickel ions and specific amino acid residues within the urease active site. The pathways involved in its mechanism of action are related to the inhibition of urease activity and the subsequent reduction in ammonia production.
Comparison with Similar Compounds
Urease-IN-4 is compared with other urease inhibitors, such as acetohydroxamic acid, thiourea, and various heterocyclic compounds. These inhibitors differ in their chemical structures, binding affinities, and inhibitory mechanisms. This compound is unique due to its high potency and specificity for the urease enzyme, making it a valuable tool for research and potential therapeutic applications.
List of Similar Compounds
- Acetohydroxamic acid
- Thiourea
- Triazolothiadiazoles
- Triazolothiadiazines
- Piperonal-based imines
These compounds share similar inhibitory properties but differ in their chemical structures and specific interactions with the urease enzyme.
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-butylacetamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-9-17-14(19)10-13-15(20)18(16(21)22-13)11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |
InChI Key |
HDZRUMSRTVZMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N(C(=O)S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















